4-bromo-2-chloro-N-methylbenzene-1-sulfonamide
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Overview
Description
4-bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H7BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorotoluene.
Sulfonation: The toluene derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.
The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems.
Reactor Vessels: Reactions are carried out in reactor vessels with precise control over temperature, pressure, and mixing.
Purification: The final product is purified using techniques such as crystallization, filtration, and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
4-bromo-2-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorotoluene: Lacks the sulfonamide group but shares the bromine and chlorine substitutions.
N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the halogen substitutions.
4-bromo-N-methylbenzenesulfonamide: Similar structure but with only bromine substitution.
Uniqueness
4-bromo-2-chloro-N-methylbenzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
4-bromo-2-chloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTYRROSFYZALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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